molecular formula C17H20Cl2N4O4S B4799104 2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE

2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE

Cat. No.: B4799104
M. Wt: 447.3 g/mol
InChI Key: DALROHSWYLWXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines under dehydrating conditions to form the benzamide core.

    Introduction of the Pyrazole Group: The pyrazole moiety is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 1-ethyl-1H-pyrazole-3-carboxaldehyde.

    Sulfonylation: The morpholinosulfonyl group is introduced via sulfonylation, typically using morpholine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(morpholinosulfonyl)benzamide: Lacks the pyrazole group.

    N-(1-Ethyl-1H-pyrazol-3-ylmethyl)-5-(morpholinosulfonyl)benzamide: Lacks the dichloro substitution.

Uniqueness

2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both the pyrazole and morpholinosulfonyl groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[(1-ethylpyrazol-3-yl)methyl]-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O4S/c1-2-22-4-3-12(21-22)11-20-17(24)13-9-16(15(19)10-14(13)18)28(25,26)23-5-7-27-8-6-23/h3-4,9-10H,2,5-8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALROHSWYLWXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE
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2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE
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2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE
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2,4-DICHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE

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